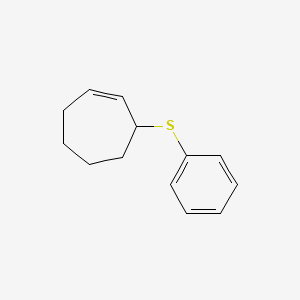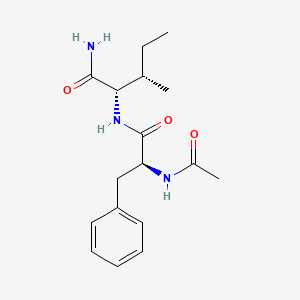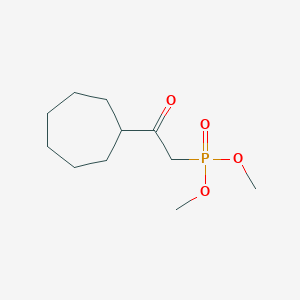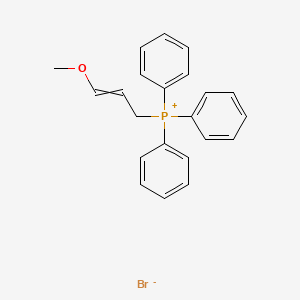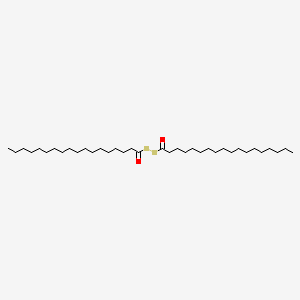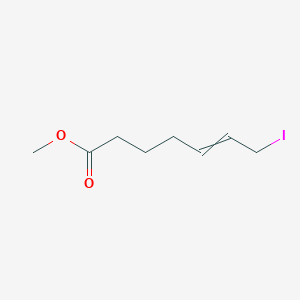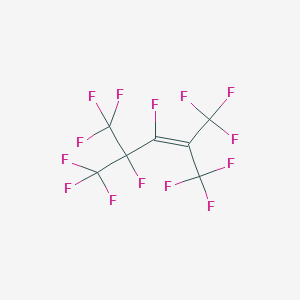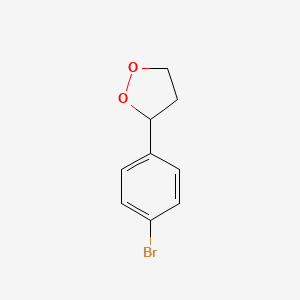
Cadmium--polonium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium–polonium (1/1) is a compound consisting of cadmium and polonium in a 1:1 ratio Both elements are heavy metals, with cadmium being a transition metal and polonium being a metalloid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cadmium–polonium (1/1) involves the combination of cadmium and polonium under controlled conditions. Polonium is typically obtained from the decay of uranium ores or by neutron irradiation of bismuth. Cadmium can be sourced from zinc refining processes.
Industrial Production Methods: Industrial production of cadmium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. The synthesis usually involves the reduction of polonium sulfide with hydrogen at high temperatures, followed by the combination with cadmium under an inert atmosphere to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium–polonium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cadmium in the compound can be oxidized to cadmium oxide (CdO) when exposed to air at elevated temperatures.
Reduction: Polonium can be reduced from its higher oxidation states using hydrogen or other reducing agents.
Substitution: The compound can react with halogens to form cadmium halides and polonium halides.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Metallic cadmium and polonium
Substitution: Cadmium halides (e.g., CdCl₂) and polonium halides (e.g., PoCl₂)
Aplicaciones Científicas De Investigación
Chemistry: Used as a source of alpha particles in neutron sources and radiographic imaging.
Biology: Studied for its effects on biological systems due to the high toxicity and radioactivity of polonium.
Medicine: Investigated for targeted alpha therapy in cancer treatment, leveraging the radioactive properties of polonium.
Industry: Utilized in anti-static devices and as a heat source in space missions due to the high energy release from polonium decay.
Mecanismo De Acción
Cadmium–polonium (1/1) can be compared with other cadmium and polonium compounds:
Cadmium Compounds: Cadmium sulfide (CdS), cadmium oxide (CdO)
Polonium Compounds: Polonium dioxide (PoO₂), polonium chloride (PoCl₂)
Uniqueness: The unique aspect of cadmium–polonium (1/1) lies in the combination of cadmium’s chemical reactivity and polonium’s intense radioactivity. This makes it a compound of interest for specialized applications where both properties are advantageous.
Comparación Con Compuestos Similares
Cadmium sulfide (CdS): Used in pigments and semiconductors.
Polonium dioxide (PoO₂): Studied for its radioactive properties and potential use in nuclear batteries.
Propiedades
Número CAS |
65453-87-4 |
|---|---|
Fórmula molecular |
CdPo |
Peso molecular |
321.40 g/mol |
Nombre IUPAC |
cadmium;polonium |
InChI |
InChI=1S/Cd.Po |
Clave InChI |
UHBCPMZFMHINLM-UHFFFAOYSA-N |
SMILES canónico |
[Cd].[Po] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


